
Cyclobutene, 3,3-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclobutene, 3,3-dimethyl- is a cyclic organic compound with the chemical formula C8H12. It is a highly reactive compound that has been the subject of extensive scientific research due to its potential applications in various fields, including organic synthesis, materials science, and drug discovery. In
Aplicaciones Científicas De Investigación
Cyclobutene, 3,3-dimethyl- has been extensively studied for its potential applications in various scientific fields. In organic synthesis, it is used as a building block for the synthesis of complex organic molecules. It has also been used in the development of new materials, such as polymers and liquid crystals. In drug discovery, cyclobutene, 3,3-dimethyl- has been investigated for its potential as a drug target or as a precursor for the synthesis of new drugs.
Mecanismo De Acción
The mechanism of action of cyclobutene, 3,3-dimethyl- is not well understood. However, it is believed to act as a reactive intermediate in various chemical reactions. It is also known to undergo ring-opening reactions under certain conditions, which can lead to the formation of new chemical compounds.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of cyclobutene, 3,3-dimethyl-. However, it has been reported to have toxic effects on certain cell types, including human lung cells. It is also known to be highly reactive and can potentially react with other biomolecules in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using cyclobutene, 3,3-dimethyl- in lab experiments is its high reactivity, which makes it a valuable tool for the synthesis of complex organic molecules. However, its high reactivity also presents a limitation, as it can be difficult to control its reactions and prevent unwanted side reactions.
Direcciones Futuras
There are several future directions for the study of cyclobutene, 3,3-dimethyl-. One area of research is the development of new synthetic methods for the production of cyclobutene, 3,3-dimethyl- and its derivatives. Another area of research is the investigation of its potential applications in drug discovery and materials science. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity.
In conclusion, cyclobutene, 3,3-dimethyl- is a highly reactive compound that has been extensively studied for its potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While there is still much to be learned about this compound, its unique properties make it a valuable tool for scientific research.
Métodos De Síntesis
Cyclobutene, 3,3-dimethyl- can be synthesized through various methods, including the Diels-Alder reaction, photochemical reactions, and thermal decomposition of certain compounds. One of the most common methods is the Diels-Alder reaction, which involves the reaction of a diene and a dienophile to form a cyclohexene ring. In the case of cyclobutene, 3,3-dimethyl-, the diene is 2,3-dimethyl-1,3-butadiene, and the dienophile is maleic anhydride. The reaction is carried out under high pressure and high temperature conditions, typically in the presence of a catalyst such as Lewis acid.
Propiedades
IUPAC Name |
3,3-dimethylcyclobutene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10/c1-6(2)4-3-5-6/h3-4H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLUNIANKFULIMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC=C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70338387 |
Source


|
| Record name | Cyclobutene, 3,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70338387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.14 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutene, 3,3-dimethyl- | |
CAS RN |
16327-38-1 |
Source


|
| Record name | Cyclobutene, 3,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70338387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

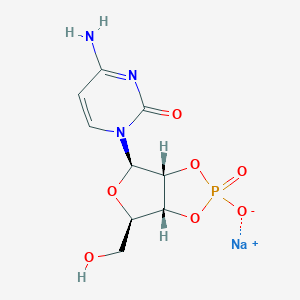
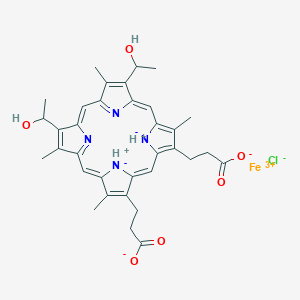
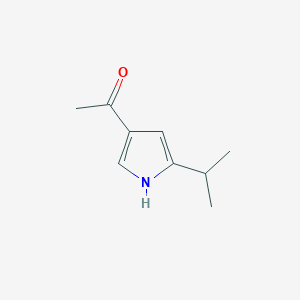
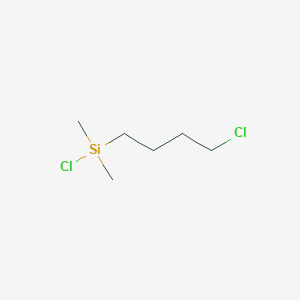
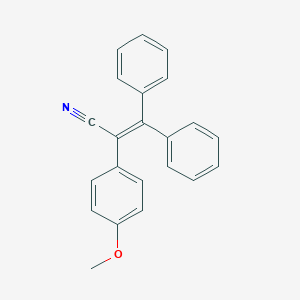
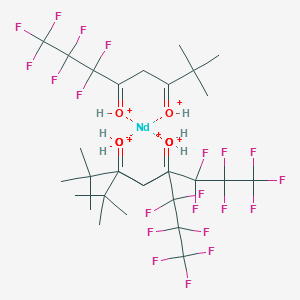
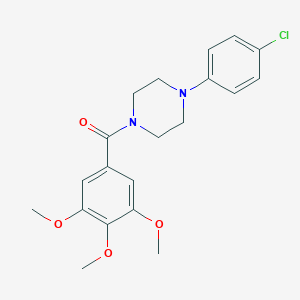
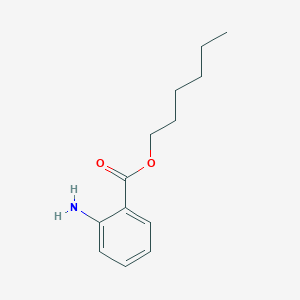
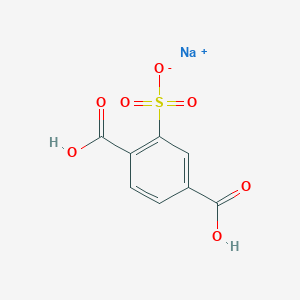
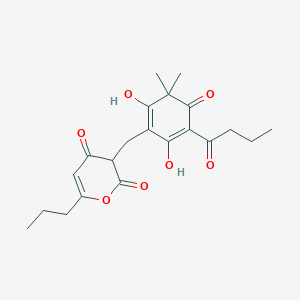


![2-[(4-Chlorobenzyl)sulfanyl]benzenecarboxylic acid](/img/structure/B97477.png)
![Ethyl 4-ethyl-5-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methyl]-3-methyl-1H-pyrrole-2-carboxylate](/img/structure/B97478.png)